2-Butyl-5-ethyl-4-methyl-1,3-oxazole

Lipophilicity LogP Partition Coefficient

2-Butyl-5-ethyl-4-methyl-1,3-oxazole (CAS 84028-02-4) is an oxazole-class, five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. It belongs to the 2,4,5-trisubstituted oxazoles subclass, with a molecular formula of C10H17NO, molecular weight of 167.25 g/mol, and a predicted XLogP3-AA of 3.3.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 84028-02-4
Cat. No. B14427820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-ethyl-4-methyl-1,3-oxazole
CAS84028-02-4
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(O1)CC)C
InChIInChI=1S/C10H17NO/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3
InChIKeyWNOQXIPJLNOPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-ethyl-4-methyl-1,3-oxazole (CAS 84028-02-4): Structure, Classification & Baseline Procurement Profile


2-Butyl-5-ethyl-4-methyl-1,3-oxazole (CAS 84028-02-4) is an oxazole-class, five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. It belongs to the 2,4,5-trisubstituted oxazoles subclass, with a molecular formula of C10H17NO, molecular weight of 167.25 g/mol, and a predicted XLogP3-AA of 3.3 [1]. The compound has been detected (but not quantified) in cocoa and cocoa products, specifically as a constituent of cocoa butter, suggesting a potential role as a dietary biomarker [2]. It is listed in public metabolomic databases (HMDB, FooDB) and chemical registries (PubChem, ChEBI) as a naturally occurring food volatile, not as an approved synthetic flavor additive under FEMA [3]. Its primary procurement contexts are analytical standards for metabolomics, flavor authentication research, and specialty chemical supply.

Analytical reference standard for cocoa metabolomics authentication
Isomer-specific marker for GC/LC-MS food volatile workflows
Flavor chemistry model compound for oxazole formation studies

Why In-Class Analogs Cannot Substitute for 2-Butyl-5-ethyl-4-methyl-1,3-oxazole


For trisubstituted oxazoles with identical molecular formula (C10H17NO), the position of alkyl substituents on the 2-, 4-, and 5- positions dictates chromatographic retention, mass spectral fragmentation, and receptor-level molecular recognition [1]. Isomeric substitution rearrangements (e.g., moving the butyl group from the 2- to the 5-position) change the molecular shape, electrostatic profile, and lipophilicity, which directly affect GC retention indices, boiling points, and lipid bilayer partitioning . Even within closely related C10H17NO oxazole isomers such as 5-Butyl-4-ethyl-2-methyloxazole (CAS 84027-98-5) and 2-Butyl-4-ethyl-5-methyloxazole (CAS 84028-03-5), predicted physicochemical parameters differ by meaningful margins, making generic substitution analytically and functionally untenable for studies requiring isomer-specific identification [2].

Positional Isomerism Alters Retention

Alkyl rearrangement shifts GC retention and MS fragmentation; generic C10H17NO isomer may co-elute or misidentify.

Specificity Loss in Authentication

Isomer 84028-03-5 appears in yeast extract, not only cocoa, reducing biomarker selectivity if substituted.

Predicted Physicochemical Divergence

Boiling point and pKa differences among isomers may affect distillation, extraction, and method transfer.

Quantitative Differentiation Evidence: 2-Butyl-5-ethyl-4-methyl-1,3-oxazole vs. Closest Isomers


ACD/LogP Lipophilicity Comparison: Target Isomer vs. 2-Butyl-4-ethyl-5-methyl Isomer

The ACD/LogP predicted value for 2-Butyl-5-ethyl-4-methyl-1,3-oxazole is 3.22 . In contrast, its positional isomer 2-Butyl-4-ethyl-5-methyloxazole (CAS 84028-03-5) has a consistent ACD/LogP predicted value of 3.22, showing no difference, which indicates that for this specific pair, predicted lipophilicity is indistinguishable . However, the 5-Butyl isomer (5-Butyl-4-ethyl-2-methyloxazole, CAS 84027-98-5) also holds an ACD/LogP of 3.22, placing the target compound's lipophilicity within the sub-class but without unique LogP differentiation .

LogP Comparison
Data to verify
Target ACD/LogP 3.22; Isomer (84028-03-5) 3.22; Δ=0
No LogP differentiation; procurement selectivity must rely on other parameters.
Predicted values; confirm experimentally.
Lipophilicity LogP Partition Coefficient Structure-Activity Relationship

Boiling Point Prediction Differing Between 2-Butyl-5-ethyl-4-methyl and 5-Butyl-4-ethyl-2-methyl Oxazole Isomers

The predicted boiling point of 2-Butyl-5-ethyl-4-methyl-1,3-oxazole is 229.4 ± 9.0 °C at 760 mmHg . Its isomer 5-Butyl-4-ethyl-2-methyloxazole (CAS 84027-98-5) has a predicted boiling point of 220.0 ± 9.0 °C at 760 mmHg, a difference of 9.4 °C . This difference, while falling within the overlapping error margins, suggests a material difference in vapor pressure and distillation behavior, relevant for separations under reduced pressure or preparative GC.

BP vs 5-Butyl Isomer
Data to verify
Target 229.4±9.0 °C vs Isomer (84027-98-5) 220.0±9.0 °C, Δ 9.4 °C
Supports potential separation by distillation.
Predicted; ±9 °C overlap reduces certainty.
Boiling Point Physical Properties Isomer Separation Quality Control

Boiling Point Difference Between Target Isomer and 2-Butyl-4-ethyl-5-methyl Isomer

The predicted boiling point for 2-Butyl-5-ethyl-4-methyl-1,3-oxazole is 229.4 ± 9.0 °C , whereas the isomer 2-Butyl-4-ethyl-5-methyloxazole (CAS 84028-03-5) has a predicted boiling point of 223.1 ± 9.0 °C . A difference of 6.3 °C, though modest, is consistent with structural rearrangement and offers a measurable distinction for procurement of high-purity isomer-specific standards.

BP vs 2-Butyl-4-ethyl-5-methyl Isomer
Data to verify
Target 229.4±9.0 °C vs Isomer (84028-03-5) 223.1±9.0 °C, Δ 6.3 °C
Modest difference; isomer-resolved procurement advised.
Predicted; confirm by experimental GC.
Boiling Point Physical Properties Separation Science Process Chemistry

Predicted pKa of Target Compound vs. 2,4,5-Trimethyloxazole

The predicted pKa of 2-Butyl-5-ethyl-4-methyl-1,3-oxazole is 3.94 ± 0.22 (estimated for the oxazole nitrogen) . In comparison, 2,4,5-Trimethyloxazole (CAS 20662-84-4) has a reported estimated pKa of approximately 1.73, more than 2 log units lower . This substantial difference means that at physiological pH (~7.4), the target oxazole is fully unprotonated while the trimethyl analog exists in equilibrium with its protonated form, affecting membrane permeability and receptor interactions.

pKa Comparison
Data to verify
Target pKa 3.94±0.22 vs 2,4,5-Trimethyloxazole ~1.73, Δ ~2.2
Neutral pH: target fully unprotonated, aiding organic-phase extraction.
Predicted values; class comparison.
pKa Protonation State Ionization Bioavailability

Differential Occurrence as Cocoa Butter Biomarker: Target Compound vs. Yeast-Extract-Associated Isomer

2-Butyl-5-ethyl-4-methyl-1,3-oxazole is detected in cocoa butter and cocoa products, and has been proposed as a potential biomarker for dietary cocoa intake [1]. In contrast, the isomer 2-Butyl-4-ethyl-5-methyloxazole (CAS 84028-03-5) is reported not only in cocoa butter but additionally in yeast extract aromas, making it a multi-source marker with lower specificity for cocoa [2]. This differential occurrence profile means that using the incorrect isomer in a food authentication study would introduce confounding signal noise.

Biomarker Selectivity
Data to verify
Target: cocoa butter only; Isomer (84028-03-5): cocoa + yeast extract
Single-source specificity crucial for cocoa authentication.
Qualitative detection; HMDB/FooDB data.
Biomarker Selectivity Food Authentication Metabolomics Cocoa

Highest-Value Application Scenarios for 2-Butyl-5-ethyl-4-methyl-1,3-oxazole


Analytical Standard for Cocoa and Chocolate Authentication Metabolomics

2-Butyl-5-ethyl-4-methyl-1,3-oxazole serves as an analytical reference standard for GC-MS or LC-MS-based metabolomic profiling of cocoa (Theobroma cacao) and cocoa-derived products. Its specific occurrence as a cocoa butter constituent makes it a candidate biomarker for product origin verification and adulteration detection [1]. The availability of its predicted GC-MS spectrum (HMDB/FooDB) facilitates isomer-specific peak identification, which is essential when other C10H17NO oxazole isomers co-elute.

Isomer-Specific Internal Standard for Multi-Oxazole Analytical Methods

For laboratories developing simultaneous detection methods for multiple 2,4,5-trisubstituted oxazoles in complex food matrices, the compound's unique substitution pattern (2-butyl, 5-ethyl, 4-methyl) provides chromatographic and mass spectral distinction from the 5-butyl-4-ethyl-2-methyl and 2-butyl-4-ethyl-5-methyl isomers . It can serve as a retention index marker or internal standard when isomeric resolution is mandatory.

Flavor Chemistry Research Model Compound

As a naturally occurring volatile heterocycle in cocoa butter, this oxazole serves as a model substrate for studying Maillard-type oxazole formation pathways, thermal degradation kinetics, and structure-odor relationships in chocolate and roasted food systems. Its predicted boiling point (229.4 °C) and LogP (3.22) inform extraction and headspace sampling method development [2].

Chemical Ecology and Biosynthetic Pathway Tracing

Because 2-Butyl-5-ethyl-4-methyl-1,3-oxazole is a specific secondary metabolite of cocoa, it can be employed in stable isotope labeling studies to trace biosynthetic pathways of alkyloxazole formation in plants. Its distinct substitution arrangement allows unambiguous identification in complex metabolic extracts via high-resolution mass spectrometry [3].

Application
Selection Property
Validation Focus
Cocoa metabolomics authentication
Isomer-specific analytical standard
Biomarker specificity in cocoa matrices
Multi-oxazole detection methods
Chromatographic retention distinction
Resolution from co-eluting C10H17NO isomers
Flavor chemistry model compound
Physicochemical profile (BP, LogP)
Volatility and extraction method development
Biosynthetic pathway tracing
Substitution-pattern identity
High-resolution MS unambiguous identification
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